Comparative Lipophilicity Assessment: LogP of 3-Chloro-5-fluoro-4-methoxycinnamic Acid vs. Key Analogs
Lipophilicity, a critical determinant of membrane permeability and bioavailability, varies substantially among cinnamic acid derivatives. The predicted LogP value for 3-Chloro-5-fluoro-4-methoxycinnamic acid is 2.65, placing it in a moderately lipophilic range . This is a key differentiator from less substituted or differently halogenated analogs, such as o-coumaric acid (predicted XLogP3: 1.8) [1] and 2,4-dihydroxycinnamic acid (predicted XLogP3-AA: 1.2) [2]. These differences in lipophilicity have direct implications for compound behavior in biological systems and in chromatographic purification.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.65 (Predicted LogP) |
| Comparator Or Baseline | o-Coumaric acid: XLogP3 = 1.8; 2,4-Dihydroxycinnamic acid: XLogP3-AA = 1.2 |
| Quantified Difference | 3-Chloro-5-fluoro-4-methoxycinnamic acid exhibits a 0.85 to 1.45 unit higher LogP than the selected comparators. |
| Conditions | In silico prediction using XLogP3 algorithm. |
Why This Matters
A higher LogP value indicates greater lipophilicity, which can translate to improved passive membrane permeability, making the target compound a more favorable scaffold for developing drug candidates requiring cellular uptake.
- [1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 637540, O-Coumaric Acid. View Source
- [2] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 446611, 2,4-Dihydroxycinnamic acid. View Source
